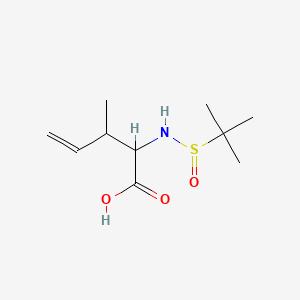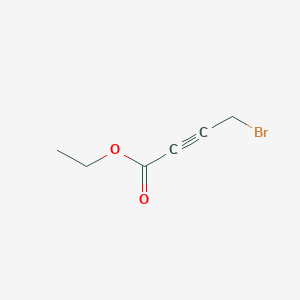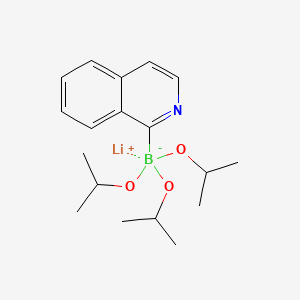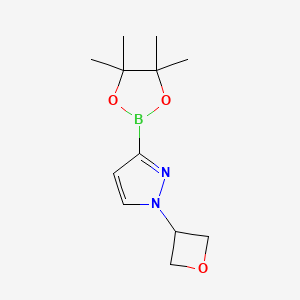![molecular formula C10H19ClN6O4 B12505157 (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride: is a synthetic amino acid derivative. It is characterized by the presence of an azido group, which makes it a versatile compound for various chemical reactions, particularly in the field of bioconjugation and click chemistry. This compound is often used in the synthesis of peptides and proteins, where it serves as a building block for introducing azido functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride typically involves multiple steps:
Protection of the Amino Group: The amino group of lysine is protected using a suitable protecting group such as a carbamate.
Azidation: The protected lysine is then reacted with azidoacetic acid or its derivatives under mild conditions to introduce the azido group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Copper(I) catalysts for click chemistry.
Reducing Agents: Triphenylphosphine or hydrogenation catalysts for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block for introducing azido functionalities in peptides.
Bioconjugation: Facilitates the attachment of biomolecules through click chemistry.
Biology:
Protein Labeling: Used for labeling proteins with fluorescent tags or other probes.
Drug Delivery:
Medicine:
Diagnostics: Used in the development of diagnostic tools and assays.
Therapeutics: Potential use in the development of novel therapeutic agents.
Industry:
Material Science: Used in the synthesis of functionalized materials and polymers.
Nanotechnology: Applications in the development of nanomaterials and nanodevices.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, particularly click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid: The non-hydrochloride form of the compound.
Azidoalanine: Another amino acid derivative with an azido group.
Azidomethylphenylalanine: A phenylalanine derivative with an azido group.
Uniqueness:
Versatility: The presence of the azido group makes it highly versatile for various chemical reactions.
Specificity: It can be specifically incorporated into peptides and proteins, allowing for precise modifications.
Reactivity: The azido group is highly reactive, enabling efficient bioconjugation and click chemistry reactions.
This detailed article provides a comprehensive overview of (2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H19ClN6O4 |
|---|---|
Molekulargewicht |
322.75 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[2-[(2-azidoacetyl)amino]acetyl]amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N6O4.ClH/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12;/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20);1H/t7-;/m0./s1 |
InChI-Schlüssel |
GUKXAARIODCJPD-FJXQXJEOSA-N |
Isomerische SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
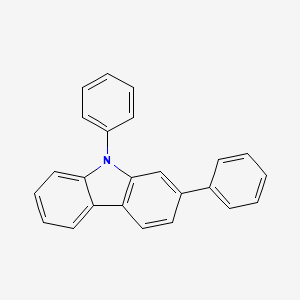
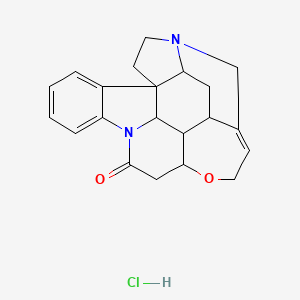
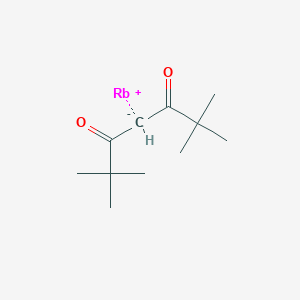
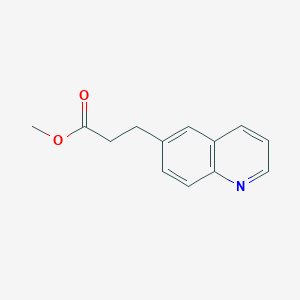
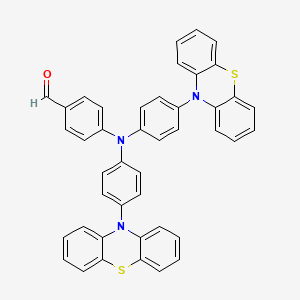
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
amine) chloride](/img/structure/B12505131.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
